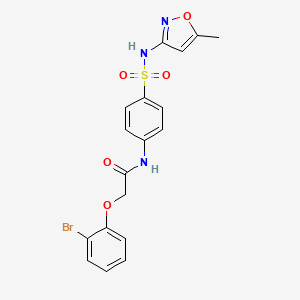

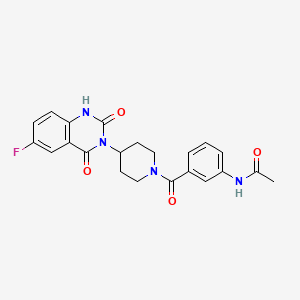

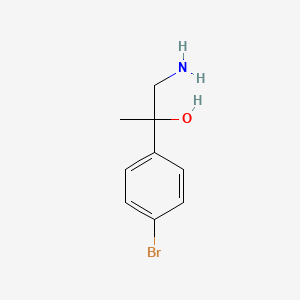

![molecular formula C14H9F6N3OS B2699118 N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylthioacetamide CAS No. 306732-38-7](/img/structure/B2699118.png)

N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylthioacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[3,5-Bis(trifluoromethyl)phenyl]thiourea” is a laboratory chemical . It has been used extensively in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .

Synthesis Analysis

Over the last decade, the use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Molecular Structure Analysis

The molecular structure of “N-[3,5-Bis(trifluoromethyl)phenyl]thiourea” is characterized by the presence of a 3,5-bis(trifluoromethyl)phenyl motif, which is used ubiquitously in H-bond catalysts .Chemical Reactions Analysis

“N-[3,5-Bis(trifluoromethyl)phenyl]thiourea” has been used extensively in promoting organic transformations . It has the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Aplicaciones Científicas De Investigación

Modulation of Drug Efficacy

A notable area of research involving this compound focuses on its role in modulating the efficacy of other drugs. For instance, studies have demonstrated that certain derivatives of this compound can enhance the therapeutic activity of fluorouracil (5-FU), a widely used anticancer drug. This enhancement is achieved through biochemical modulation, which optimizes the drug's action and potentially its safety profile as well. The concept of using one drug to enhance the action of another provides a strategic approach to cancer chemotherapy, highlighting the compound's value in therapeutic development (Martin & Kemeny, 1992).

Anti-inflammatory Potential

Further research has explored the anti-inflammatory potential of tetrahydropyrimidine derivatives, a class to which N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylthioacetamide belongs. These studies have indicated that such derivatives can exhibit significant in vitro anti-inflammatory activity, suggesting a pathway for the development of new anti-inflammatory agents. The findings underscore the importance of this compound class in the design and synthesis of molecules with potential therapeutic applications in inflammation and related disorders (Gondkar, Deshmukh, & Chaudhari, 2013).

Mecanismo De Acción

Target of Action

It is known that similar compounds with the 3,5-bis(trifluoromethyl)phenyl motif are used extensively in promoting organic transformations .

Mode of Action

N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylthioacetamide is believed to function as a catalyst in organic transformations . It is suggested that it activates substrates and subsequently stabilizes partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

It is known that similar compounds play a significant role in various organic transformations .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F6N3OS/c15-13(16,17)8-4-9(14(18,19)20)6-10(5-8)23-11(24)7-25-12-21-2-1-3-22-12/h1-6H,7H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOWNQZWRACJRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F6N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

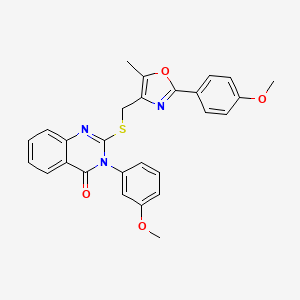

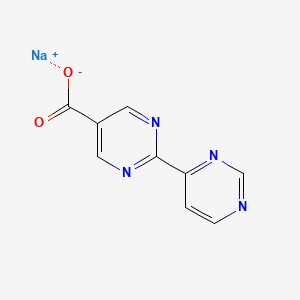

![3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate](/img/structure/B2699035.png)

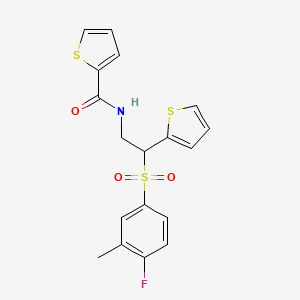

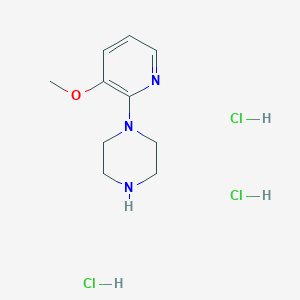

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2699037.png)

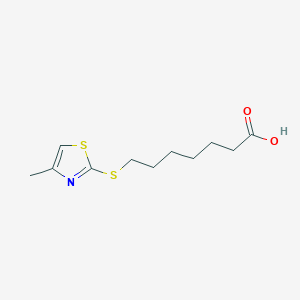

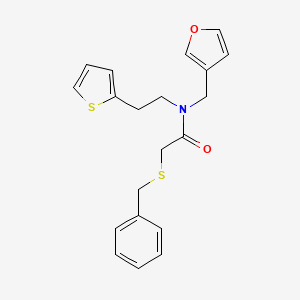

![1-[2-(Pyrrolidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2699052.png)

![(2Z)-2-amino-3-[(E)-{[4-(methylsulfanyl)phenyl]methylidene}amino]but-2-enedinitrile](/img/structure/B2699054.png)